3-Amino vs. 3-Alkylamino: Hydrogen-Bond Donor Profile Differentiation from Bumetanide
The target compound possesses a primary 3-amino group (-NH₂), whereas bumetanide carries a 3-butylamino substituent (-NH-C₄H₉). This results in a different hydrogen-bond donor count (3 for the target vs. 3 for bumetanide, but with distinct spatial orientation) and steric profile at the 3-position [1]. In the broader aminobenzoic acid diuretic series, the nature of the 3-substituent (amino, alkylamino, alkoxy, alkylthio) significantly modulates diuretic potency in dogs, with 3-alkylamino being optimal in certain 4-substituted contexts [2]. The primary 3-amino group in CAS 72020-17-8 may alter NKCC binding interactions relative to the secondary amine in bumetanide.
| Evidence Dimension | 3-Position Substituent Type & H-Bond Donor Profile |
|---|---|
| Target Compound Data | 3-NH₂ (primary amine); H-Bond Donors: 3; Steric bulk: minimal |
| Comparator Or Baseline | Bumetanide: 3-NH-C₄H₉ (secondary amine); H-Bond Donors: 3 |
| Quantified Difference | Qualitative difference in amine class (primary vs. secondary) and steric occupancy at the 3-position; diuretic potency in the class varies >100-fold depending on 3-substituent identity [2] |
| Conditions | Structural comparison based on published SAR of ~5000 3-amino-5-sulfamoylbenzoic acid derivatives [1][2] |
Why This Matters
The 3-amino substitution pattern directly influences NKCC binding kinetics and diuretic potency; replacing it with a 3-alkylamino group (as in bumetanide) changes the pharmacological profile, making CAS 72020-17-8 a distinct tool compound for probing 3-position SAR.
- [1] Lykke, K., et al. Structure-activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British Journal of Pharmacology, 2015, 172(18), 4469-4480. View Source
- [2] Nielsen, O. B., et al. Aminobenzoic acid diuretics. 7. J. Med. Chem., 1975, 18(1), 41-50. View Source
